molecular formula C6H12FN B3305688 4-Fluorocyclohexan-1-amine CAS No. 923672-47-3

4-Fluorocyclohexan-1-amine

Cat. No. B3305688
CAS RN: 923672-47-3
M. Wt: 117.16 g/mol
InChI Key: VHTWEUCMRHPAAN-UHFFFAOYSA-N
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Description

4-Fluorocyclohexan-1-amine is a chemical compound with the molecular formula C6H12FN . It is also known by other names such as cis-4-Fluoro-cyclohexylamine and CIS-4-FLUOROCYCLOHEXANEAMINE .


Synthesis Analysis

The synthesis of 4-Fluorocyclohexan-1-amine involves several steps. The process starts from a Birch reduction of benzonitrile, followed by an in situ methyl iodide quench . The resultant 2,5-cyclohexadiene is then progressed via double epoxidations and then hydrofluorination ring-opening reactions . The resultant fluorohydrin moieties are then converted to different stereoisomers of the tetrafluorocyclohexyl ring system, and then reductive hydrogenation of the nitrile delivers three amine stereoisomers .


Molecular Structure Analysis

The molecular structure of 4-Fluorocyclohexan-1-amine is represented by the InChI code: 1S/C6H12FN.ClH/c7-5-1-3-6(8)4-2-5;/h5-6H,1-4,8H2;1H . The molecular weight of the compound is 117.16 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Fluorocyclohexan-1-amine include its molecular weight, which is 117.16 g/mol . More specific properties such as color, density, hardness, and melting and boiling points are not available in the search results .

Safety and Hazards

The safety information for 4-Fluorocyclohexan-1-amine includes several hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Relevant Papers The relevant papers for 4-Fluorocyclohexan-1-amine include studies on the electrochemical oxidative dehydrogenation aromatization of cyclohex-2-enone and amines to 1,4-phenylenediamine , and high yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine . These papers provide valuable insights into the synthesis and potential applications of 4-Fluorocyclohexan-1-amine.

properties

IUPAC Name

4-fluorocyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN/c7-5-1-3-6(8)4-2-5/h5-6H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTWEUCMRHPAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorocyclohexan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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